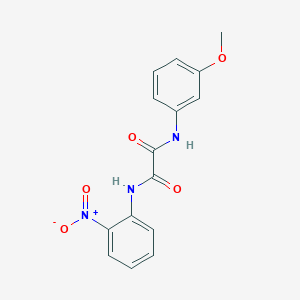

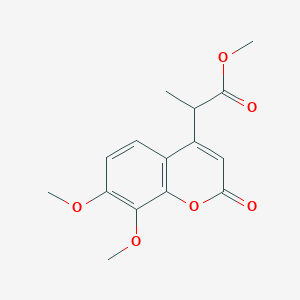

![molecular formula C17H24N2O2S B2680222 1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine CAS No. 1798417-91-0](/img/structure/B2680222.png)

1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine”, involves various strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The fluorophenyl substituents at position 3 (R 1) of the pyrrolidine sulfonamides offered better in vitro potency and ER profile, followed by the unsubstituted phenyl ring .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The influence of steric factors on biological activity has been investigated, also describing the structure-activity relationship (SAR) of the studied compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine is involved in a variety of chemical syntheses and reactions, contributing to the development of new compounds with potential applications in medicinal chemistry and materials science.

- The sulfonated tetrahydropyridine and pyrrolidine derivatives are synthesized through a radical reaction involving sulfur dioxide and aryldiazonium tetrafluoroborates. This process is efficient without the need for catalysts or additives, highlighting the compound's role in generating sulfonated derivatives in moderate to good yields (Yuanyuan An & Jie Wu, 2017).

- A series of RORγt inverse agonists were discovered through structure-based design, where the binding conformation of previously reported bicyclic sulfonamide was crucial. This discovery underscores the compound's significance in the selective and oral inhibition of IL-17 production, demonstrating its potential in medical applications (J. Duan et al., 2019).

Advanced Materials Development

The compound's utility extends to the field of advanced materials, contributing to the synthesis of novel materials with unique properties.

- Novel soluble fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showing excellent thermal stability and potential for high-performance applications. This research illustrates the compound's role in the development of materials with desirable properties such as transparency, flexibility, and low dielectric constants (Xiao-Ling Liu et al., 2013).

Catalysis and Synthetic Methodology

Research on this compound also highlights its involvement in catalytic processes and synthetic methodologies, facilitating the creation of complex molecules.

- The development of new ionic liquid 1-sulfopyridinium chloride showcased its efficiency as a catalyst for the tandem Knoevenagel–Michael reaction, offering a novel approach for the synthesis of complex molecules under mild conditions (A. R. Moosavi‐Zare et al., 2013).

- Magnetically separable graphene oxide anchored sulfonic acid nanoparticles were synthesized, demonstrating high catalytic activity for the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. This innovation represents the compound's application in green chemistry, utilizing microwave irradiation for efficient synthesis (Mo Zhang et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research may focus on the design of new pyrrolidine compounds, taking into account the synthetic strategies used, the influence of steric factors on biological activity, and the different binding modes to enantioselective proteins .

Eigenschaften

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c20-22(21,14-10-16-7-2-1-3-8-16)19-13-6-9-17(19)15-18-11-4-5-12-18/h1-3,7-8,10,14,17H,4-6,9,11-13,15H2/b14-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYSBOBRBKKGOT-GXDHUFHOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CCCN2S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2CCCN2S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

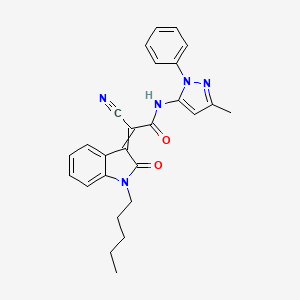

![N-(4-chloro-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2680140.png)

![2-({[(4-chlorophenyl)methyl]carbamoyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2680148.png)

![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)

![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)

![N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2680158.png)

![2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2680159.png)

![2-ethoxy-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2680160.png)